molecular formula C21H20N2O5S B2540286 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946258-19-1

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Numéro de catalogue: B2540286
Numéro CAS: 946258-19-1
Poids moléculaire: 412.46
Clé InChI: UWBPPRSRIFBYGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a furan-2-carbonyl group and at the 6-position with a 4-methoxybenzenesulfonamide moiety. The THQ scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets, including opioid receptors and nitric oxide synthase (NOS) enzymes .

Propriétés

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-17-7-9-18(10-8-17)29(25,26)22-16-6-11-19-15(14-16)4-2-12-23(19)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPPRSRIFBYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the nitration, oxidation, and esterification of furan derivatives . The tetrahydroquinoline moiety can be synthesized via the Paal-Knorr furan synthesis or other cyclization methods . The final step involves the sulfonation of the methoxybenzene ring and subsequent coupling with the furan-2-carbonyl-tetrahydroquinoline intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include various furan derivatives, sulfonamides, and quinoline-based compounds, which can be further utilized in different applications.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Bioactivity: The thiophene-carboximidamide derivatives (68, 71) exhibit potent NOS inhibition, attributed to the electron-deficient thiophene moiety enhancing enzyme interaction . The 4-methoxybenzenesulfonamide group in the target compound parallels the sulfonamide in compound I , which is associated with antimicrobial activity.

Synthetic Accessibility :

  • Analogs like 68 and 71 are synthesized via nucleophilic substitution or reductive amination, with yields >60% . The target compound likely follows a similar route, substituting thiophene with furan-2-carbonyl and optimizing sulfonamide coupling .

Crystallographic Stability :

  • THQ derivatives (e.g., N-[6-methyl-2-(4-nitrophenyl)-THQ-4-yl]pyrrolidin-2-one) crystallize in the triclinic system (P-1 space group) , suggesting predictable solid-state behavior for the target compound.

Functional Group Analysis

  • Furan-2-carbonyl vs. This trade-off may influence pharmacokinetics .
  • Sulfonamide vs. Carboximidamide: Sulfonamides are stronger hydrogen-bond donors, enhancing target binding affinity compared to carboximidamides. This is evident in compound I’s bioactivity .

Activité Biologique

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Structural Overview

The compound consists of a furan-2-carbonyl moiety linked to a tetrahydroquinoline structure and a 4-methoxybenzene sulfonamide group. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S. The presence of these functional groups is significant for its pharmacological properties.

The biological activity of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes by mimicking the structure of substrates, thus blocking their active sites. This leads to the disruption of metabolic pathways crucial for cell survival.
  • Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways associated with cancer progression and inflammation.

Anticancer Properties

Several studies have indicated that compounds structurally similar to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide exhibit significant anticancer activity. For instance:

  • In vitro Studies : Research has shown that related compounds can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antimicrobial Activity

The sulfonamide moiety contributes to the antimicrobial properties of the compound. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialEffective against resistant strains
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialBroad-spectrum activity
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancerPotential for selective toxicity

Study on Kinase Inhibition

A notable study investigated the effects of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide on Spleen Tyrosine Kinase (SYK), which is implicated in various cancers. The results indicated significant inhibition of SYK activity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of related sulfonamides against clinical isolates of bacteria. The results demonstrated that compounds with similar structures exhibited MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Q & A

Q. Example Optimization Table :

StepParameterOptimal ConditionYield Impact
1SulfonylationDMF, 0–5°C, 12 hr65–75%
2Furan-2-carbonyl couplingTHF, reflux, 24 hr50–60%
3PurificationEthyl acetate/hexane (3:7)Purity >95%

Advanced: How can structural contradictions in NMR data for this compound be resolved during characterization?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Conformational isomerism : The tetrahydroquinoline ring’s chair/boat interconversion can split proton signals. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can stabilize conformers for clear assignment .
  • Residual solvents : DMF or DMSO-d6 may obscure peaks. Lyophilization or deuterated chloroform is recommended .
  • Dynamic effects : Sulfonamide NH protons may exhibit broadening. Deuterium exchange experiments confirm exchangeable protons .

Case Study :
In a related tetrahydroquinoline sulfonamide, VT-NMR resolved overlapping H-3 and H-4 signals at −20°C, confirming axial/equatorial proton orientations .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₂₂H₂₁N₂O₅S, expected m/z 425.1174) .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) : Assigns all protons and carbons, including quaternary carbons in the tetrahydroquinoline core .
  • HPLC-PDA : Detects impurities >0.1% using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

Discrepancies often stem from:

  • Pharmacokinetic limitations : Poor solubility or metabolic instability. Use logP calculations (e.g., predicted logP = 2.8) to guide prodrug design or formulation (e.g., nanocrystal dispersion) .
  • Off-target effects : Screen against related enzymes (e.g., cyclooxygenase isoforms for anti-inflammatory claims) to rule out nonspecific binding .
  • Species-specific metabolism : Compare metabolic stability in human vs. rodent liver microsomes to validate translational relevance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.